Deboxamet

Description

Definition and Chemical Classification within Academic Contexts

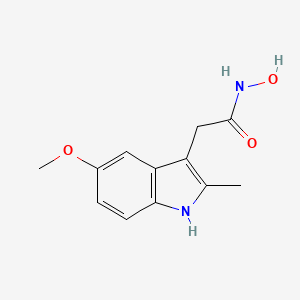

Deboxamet is a synthetic chemical compound characterized by its anti-ulcer and anti-secretory properties, which have been the subject of academic and preclinical investigation medkoo.comtargetmol.com. Chemically, this compound is classified as an indole (B1671886) derivative. Its formal IUPAC name is N-hydroxy-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide medkoo.com. The compound possesses a molecular formula of C12H14N2O3 and a molecular weight of approximately 234.25 g/mol medkoo.comtargetmol.comuni.lu. The core structure of this compound is the indole ring, a bicyclic heterocycle formed by the fusion of a benzene (B151609) ring and a five-membered nitrogen-containing pyrrole (B145914) ring wikipedia.orgcreative-proteomics.com. This indole moiety is a prevalent scaffold in numerous natural products and pharmacologically active compounds creative-proteomics.compcbiochemres.comopenmedicinalchemistryjournal.comresearchgate.net. This compound is also identified by synonyms such as Deboxameto and Deboxametum medkoo.comtargetmol.com. Its unique chemical structure contributes to its observed biological activities in preclinical models.

Historical Overview of Research on this compound and Related Indole Derivatives

The study of indole chemistry has a rich history dating back to the mid-19th century, stemming from investigations into the indigo (B80030) dye wikipedia.orgcreative-proteomics.compcbiochemres.comresearchgate.net. Indole itself was first isolated in 1866 through the reduction of oxindole (B195798) by Adolf von Baeyer wikipedia.orgpcbiochemres.com. The significance of indole derivatives in biological contexts gained prominence in the 20th century with the discovery of the indole nucleus in essential alkaloids and amino acids like tryptophan wikipedia.orgcreative-proteomics.compcbiochemres.com. This spurred extensive research into the synthesis and pharmacological potential of various indole-based compounds creative-proteomics.comopenmedicinalchemistryjournal.com.

This compound emerged in this landscape as a synthetic compound investigated for its effects on the gastrointestinal system. Research identifying this compound as a "new synthetic drug" with anti-ulcer and anti-secretory activity was reported in the late 1980s medkoo.comtargetmol.com. Early synthetic approaches to this compound were explored, with one method involving the hydrolysis of Oxametacin (B1677830) wikipedia.org. Another report from 1982 described this compound (referred to as ABC-85) and outlined synthesis routes, including one originating from Indomethacin (B1671933), another well-known indole derivative drugfuture.com. These historical accounts indicate that academic and pharmaceutical research into this compound was active during this period, focusing on its potential therapeutic applications, particularly related to gastric health.

Significance of this compound in Preclinical Investigation Paradigms

This compound holds significance in preclinical investigation primarily due to its evaluated anti-ulcer and anti-secretory activities medkoo.comtargetmol.com. Preclinical studies are crucial for understanding the potential biological effects and mechanisms of action of novel compounds before any potential clinical application. Research conducted in animal models, such as rats, has been instrumental in characterizing this compound's effects on gastric tissue.

A notable preclinical study investigated the cytoprotective activity of this compound in rat gastric mucosa scialert.net. This research aimed to determine if this compound could protect the stomach lining from damage induced by various aggressive agents commonly used in experimental ulcer models. The findings from this study demonstrated that this compound was effective in protecting the gastric mucosa against lesions caused by substances including absolute ethanol, concentrated NaCl solution, strong HCl solution, a combination of acetylsalicylic acid and HCl, and a combination of sodium taurocholate and HCl scialert.net.

The mechanism underlying this compound's cytoprotective effect was also explored in this preclinical context. The study suggested that the observed protection might involve interference with the metabolism of prostaglandins (B1171923) and prostacyclin in the rat gastric mucosa scialert.net. Prostaglandins are known to play a crucial role in maintaining gastric mucosal integrity and defense mechanisms, including regulating blood flow, mucus secretion, and bicarbonate production. scialert.net. The potential of this compound to influence these pathways highlights its relevance in preclinical models aimed at understanding and treating gastrointestinal disorders.

While indole derivatives broadly are investigated for a wide array of pharmacological activities, including anti-inflammatory effects relevant to conditions like rheumatoid arthritis, specific detailed preclinical findings for this compound outside of its gastroprotective effects are less prominent in the available information google.comgoogle.commdpi.comgoogleapis.comnih.gov. The primary focus of early preclinical research on this compound appears to have been centered on its beneficial effects on the gastric mucosa.

Based on the described preclinical research, the following table summarizes the conditions and general findings of the rat gastric mucosa study:

| Ulcerogenic Agent Used in Rat Model | This compound Effect on Gastric Mucosa | Proposed Mechanism Involvement |

| Absolute Ethanol | Protected gastric mucosa | Potential interference with prostaglandin (B15479496) and prostacyclin metabolism scialert.net |

| NaCl (25%) | Protected gastric mucosa | Potential interference with prostaglandin and prostacyclin metabolism scialert.net |

| HCl (0.6 N) | Protected gastric mucosa | Potential interference with prostaglandin and prostacyclin metabolism scialert.net |

| Acetylsalicylic acid + HCl | Protected gastric mucosa | Potential interference with prostaglandin and prostacyclin metabolism scialert.net |

| Sodium taurocholate + HCl | Protected gastric mucosa | Potential interference with prostaglandin and prostacyclin metabolism scialert.net |

This preclinical evidence underscores this compound's significance as a compound of interest in the academic investigation of gastroprotective agents and the role of indole derivatives in modulating gastric physiology.

Structure

2D Structure

3D Structure

Properties

CAS No. |

34024-41-4 |

|---|---|

Molecular Formula |

C12H14N2O3 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

N-hydroxy-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide |

InChI |

InChI=1S/C12H14N2O3/c1-7-9(6-12(15)14-16)10-5-8(17-2)3-4-11(10)13-7/h3-5,13,16H,6H2,1-2H3,(H,14,15) |

InChI Key |

VXMGLMHPFWGAJO-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)NO |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)NO |

Appearance |

Solid powder |

Other CAS No. |

34024-41-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5-methoxy-2-methyl-3-indolylacetohydroxamic acid 5-methoxy-2-methylindole-3-acetohydroxamic acid deboxamet |

Origin of Product |

United States |

Chemical Synthesis and Analog Design Strategies for Deboxamet

Established Synthetic Pathways to Deboxamet

One reported synthetic pathway to this compound involves the hydrolysis of the amide group of oxametacin (B1677830) wikipedia.orgebi.ac.uk. This suggests that oxametacin can serve as a precursor in the synthesis of this compound.

Synthetic Methodologies for Indole-Based Compounds Applicable to this compound Analogs

The indole (B1671886) core is a prevalent scaffold in many biologically active compounds, and numerous synthetic methods have been developed for its construction and functionalization organic-chemistry.orgresearchgate.net. These methodologies are applicable to the synthesis of this compound analogs, which would involve modifications to the substituents on the indole ring or the acetohydroxamic acid side chain.

Key synthetic strategies for indole rings that could be relevant include:

Fischer Indole Synthesis: This classic method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions to yield an indole wikipedia.org. This approach could be used to construct the substituted indole core of this compound analogs by employing appropriately substituted phenylhydrazines and carbonyl compounds.

Madelung Synthesis: This method involves the intramolecular cyclization of N-acyl-o-toluidines at high temperatures with a strong base organic-chemistry.org. Variants of this synthesis could be explored for specific substitution patterns on the indole ring.

Leimgruber-Batcho Synthesis: This route provides a flexible approach to substituted indoles through the reaction of o-nitrotoluenes with a formamide (B127407) dimethyl acetal (B89532) researchgate.net.

Transition Metal-Catalyzed Cyclizations: Various transition metals, such as palladium, copper, and ruthenium, catalyze the formation of indole rings from diverse starting materials through cyclization reactions organic-chemistry.orgnih.gov. These methods offer opportunities for milder reaction conditions and greater control over regioselectivity, which could be beneficial for synthesizing complex this compound analogs.

Functionalization of the pre-formed indole core is also crucial for analog synthesis. This can involve electrophilic aromatic substitution, metalation and subsequent reactions, or coupling reactions at various positions of the indole ring.

Rational Design Principles for this compound Derivatives and Prodrugs

Rational design of this compound derivatives and prodrugs aims to optimize their chemical and biological properties slideshare.netslideshare.netnih.gov. This involves understanding the relationship between chemical structure and desired characteristics, such as solubility, stability, and target interaction.

For designing derivatives, modifications to the indole substituents (methoxy, methyl) and the acetohydroxamic acid group can be explored to investigate their impact on activity and other properties. Structure-activity relationship (SAR) studies, often guided by computational modeling, play a vital role in identifying key structural features necessary for activity and guiding the synthesis of improved analogs.

Prodrug design, on the other hand, focuses on creating inactive or less active derivatives that are converted in vivo to the active this compound molecule slideshare.netslideshare.netnih.govresearchgate.net. This strategy is employed to address issues such as poor bioavailability, chemical instability, or lack of target specificity. Common approaches in prodrug design involve masking polar or ionizable groups through the formation of labile linkages, such as esters, amides, or carbonates, which can be cleaved enzymatically or chemically in the body slideshare.netslideshare.net. For this compound, the hydroxamic acid group or potential hydroxyl groups on modified indole substituents could be targets for prodrug modification.

Novel Approaches in this compound Synthesis (e.g., Green Chemistry Principles)

Novel synthetic approaches, including the application of green chemistry principles, are increasingly being explored to develop more sustainable and efficient routes to pharmaceutical compounds like this compound nih.govastrazeneca.commdpi.com. Green chemistry aims to minimize or eliminate the use and generation of hazardous substances and improve energy efficiency astrazeneca.comacs.org.

Applicable green chemistry principles in the context of this compound synthesis could include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste acs.org.

Use of Safer Solvents and Auxiliaries: Employing environmentally benign solvents, such as water or supercritical fluids, and avoiding hazardous reagents where possible nih.gov.

Catalysis: Utilizing catalytic methods, including organocatalysis, biocatalysis (e.g., enzymes), or heterogeneous catalysis, to reduce reaction times, temperatures, and the amount of waste generated nih.govacs.org. For instance, enzymatic hydrolysis could be a greener alternative for the deprotection of certain functional groups or the conversion of prodrugs.

Microwave or Ultrasound Irradiation: Applying alternative energy sources like microwave or ultrasound irradiation can accelerate reactions and reduce reaction times, potentially leading to more efficient processes nih.govopenmedicinalchemistryjournal.com.

Flow Chemistry: Utilizing continuous flow reactors can offer advantages in terms of safety, control, and efficiency compared to traditional batch processes.

Exploring these novel approaches in the synthesis of this compound and its analogs can lead to more environmentally friendly and economically viable manufacturing processes.

Molecular and Cellular Mechanisms of Action of Deboxamet

Investigation of Prostaglandin (B15479496) and Prostacyclin Metabolic Pathways Modulation

Studies have explored the influence of Deboxamet on the metabolic pathways of prostaglandins (B1171923) and prostacyclins, key lipid mediators involved in various physiological processes, including the maintenance of gastric mucosal integrity. nih.govnih.govnih.govwikipathways.org

Effects on Biosynthesis and Degradation Pathways

Research suggests that this compound may affect the availability of prostacyclins in the gastric mucosa. nih.gov Experiments involving extracts of mucosa from rats treated with this compound showed an increase in the availability of prostacyclins, which are crucial for maintaining cellular integrity. nih.gov However, the precise mechanism underlying this increased availability, whether through enhanced biosynthesis or decreased degradation of prostacyclins, has not been definitively determined by these studies. nih.gov

Prostaglandins and prostacyclins are biosynthesized from arachidonic acid through the cyclooxygenase (COX) pathway, followed by the action of specific terminal synthase enzymes. nih.govnih.govwikipathways.orgresearchgate.net The metabolic inactivation of prostaglandins, such as PGE₂, involves enzymes like 15-PGDH and 15-oxo-prostaglandin Δ13-reductase. nih.gov Further metabolism can occur through β-oxidation and ω-oxidation pathways. nih.gov While this compound has been shown to potentially stimulate the biosynthesis of PGE₂-like substances in gastric mucosa, the exact impact on the complex enzymatic steps of prostanoid biosynthesis and degradation pathways requires further elucidation. scialert.netresearchgate.net

Interference with Cyclooxygenase (COX) Activity (referencing related compounds)

Cyclooxygenase (COX) enzymes play a central role in the conversion of arachidonic acid to cyclic endoperoxides, which are precursors to prostaglandins and thromboxanes. nih.govebi.ac.uk Non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin (B1671933) and acetylsalicylic acid, are known to cause gastric lesions by inhibiting gastric cyclooxygenase, thereby reducing the production of protective prostaglandins like prostacyclin. scialert.netijrpr.com

This compound is structurally related to oxametacin (B1677830), which is a hydroxamic acid obtained by the formal condensation of the carboxy group of indometacin with the amino group of hydroxylamine. ebi.ac.uk Oxametacin is a non-steroidal anti-inflammatory drug that inhibits prostaglandin biosynthesis by blocking cyclooxygenase activity, similar to indomethacin. ebi.ac.uk While this compound's direct inhibitory effect on COX activity is not explicitly detailed in the provided search results, its potential interference with prostaglandin and prostacyclin metabolism, particularly in the context of gastric cytoprotection against NSAID-induced damage, suggests a possible indirect or related mechanism that could involve influencing the COX pathway or downstream processes. nih.govscialert.netscialert.net The inhibitory activity of compounds on gastric mucosal cyclooxygenase is dependent on their affinity for the enzyme. popline.org

Identification and Characterization of Specific Molecular Targets

The biological effects of compounds are often mediated through interactions with specific molecular targets, such as receptors or enzymes. google.com

Downstream Signaling Pathway Elucidation

Binding of a ligand to its receptor initiates intracellular signaling cascades that lead to various cellular responses. wikipedia.orgmdpi.com Elucidating these downstream pathways helps to understand the complete mechanism of action of a compound.

For instance, binding of IL-17A to the IL-17RA/RC receptor complex triggers the activation of several signaling pathways, including NF-κB and MAPK pathways, leading to the production of inflammatory mediators. wikipedia.orguniprot.org Similarly, activation of CB1 cannabinoid receptors can stimulate signaling pathways like PI3K/Akt and MAPK. nih.gov Receptor tyrosine kinases, upon ligand binding, initiate signaling cascades that can affect cell migration and growth. google.com

While the search results indicate that this compound may interfere with prostaglandin and prostacyclin metabolism and has cytoprotective activity, detailed elucidation of the specific downstream signaling pathways activated or modulated by this compound is not extensively described. nih.govscialert.net Further research would be needed to fully characterize the intracellular signaling events influenced by this compound.

Cellular Level Responses and Mechanistic Elucidation

At the cellular level, this compound has been shown to exhibit cytoprotective activity, particularly in the gastric mucosa. nih.govscialert.net This protective effect has been observed against damage induced by various necrotizing agents, including absolute ethanol, strong salt solutions, and acids. nih.govscialert.net

The cytoprotective action of this compound is potentially linked to its ability to increase the availability of prostacyclins in the gastric mucosa. nih.gov Prostacyclins play a significant role in maintaining gastric mucosal integrity. nih.gov While the exact mechanism for the increased prostacyclin availability (enhanced synthesis or reduced degradation) is unclear, this effect at the cellular level contributes to the observed protection against mucosal damage. nih.gov

Cellular responses to toxic agents can involve various mechanisms, including the modulation of mucus production and the protection of cellular components. nih.govpharmatutor.org Increased mucus secretion by gastric mucosal cells can help prevent ulceration by providing a protective barrier. pharmatutor.org Studies on other protective agents have also investigated their effects on gastric mucus and cellular components like protein and nucleic acids. scialert.netpharmatutor.org

The cytoprotective effect of this compound against NSAID-induced damage, such as that caused by indomethacin, further supports its influence on mechanisms that counteract the effects of COX inhibition and the resulting prostaglandin depletion. scialert.netscialert.net Compounds that can generate prostaglandins in the gastrointestinal tract have been shown to protect the gastric mucosa against ulcerogenic agents. scialert.net

Cytoprotective Mechanisms in Cellular Models

Studies utilizing cellular and tissue models, specifically rat gastric mucosa, have demonstrated the cytoprotective activity of this compound. This compound has been shown to protect the gastric mucosa against damage induced by a variety of necrotizing agents. These agents include absolute ethanol, hypertonic saline (25% NaCl), strong acid (0.6 N HCl), acetylsalicylic acid (aspirin) plus HCl, and sodium taurocholate plus HCl. nih.govscribd.com Furthermore, this compound displayed cytoprotective activity against gastric mucosal damage induced by indomethacin. fishersci.cawikidata.org

Comparative studies have indicated that this compound exhibits cytoprotective activity comparable to or in some cases, more pronounced than, other agents such as pirenzepine, sulglycotide, and Prostaglandin E2 (PGE2) against these necrotizing agents in experimental models. nih.govscribd.com

A key proposed mechanism underlying the cytoprotective activity of this compound involves its interaction with prostaglandin and prostacyclin metabolism. Research suggests that this compound may interfere with these metabolic pathways, leading to an increased availability of prostacyclins (PGI2) in the rat gastric mucosa. scribd.comfishersci.cawikipedia.orgwikidoc.org This effect on prostacyclin levels is considered a significant factor in its protective actions. scribd.com

Impact on Cellular Integrity and Stress Responses

The impact of this compound on cellular integrity appears to be closely linked to its influence on prostacyclin metabolism, particularly in the gastric mucosal context. The ability of this compound to raise the availability of prostacyclins in the gastric mucosa is considered an important action in maintaining its cellular integrity. scribd.com

Preclinical Research Methodologies and Models for Deboxamet

In Vitro Pharmacological Assay Development

In vitro assays are a cornerstone of preclinical research, allowing for controlled experiments outside of a living organism. For Deboxamet, these assays would be developed to assess its activity at a molecular or cellular level. aragen.com These methods provide quantitative and functional information relatively quickly and are essential for compound profiling and drug discovery. nih.gov

Target-Based Assays for Ligand Binding and Enzyme Inhibition

Target-based assays are designed to investigate the direct interaction of a compound with a specific biological target, such as a receptor or enzyme. Ligand binding assays measure the affinity and selectivity of this compound for its intended target. bmglabtech.comnih.gov These assays can determine how strongly this compound binds to the target and whether it interacts with other unintended targets, which is important for assessing potential off-target effects. nih.gov

Enzyme inhibition assays, on the other hand, assess the ability of this compound to inhibit the activity of a specific enzyme. frontiersin.orgnih.gov This is particularly relevant if this compound is hypothesized to exert its effects by blocking an enzymatic pathway. These assays typically involve measuring the enzyme's activity in the presence and absence of this compound and determining the concentration at which the compound inhibits a certain percentage of the enzyme's function (e.g., IC50). nih.gov

Cell-Based Assays (e.g., cell proliferation, receptor activation, cell signaling, reporter assays)

Cell-based assays utilize live cells to evaluate the biological effects of this compound in a more complex environment than isolated targets. bmglabtech.com These assays can provide insights into how this compound affects cellular processes such as growth, communication, and functional responses.

Cell proliferation assays measure the effect of this compound on cell growth rates. This can be important for evaluating potential cytotoxic effects or, conversely, if the compound is intended to promote cell growth. Assays based on DNA replication or the expression of fluorescent proteins are commonly used. bmglabtech.com

Receptor activation and cell signaling assays investigate how this compound interacts with cellular receptors and the downstream signaling pathways they regulate. bmglabtech.compromega.ro These assays can determine if this compound activates or inhibits a receptor and how this interaction propagates through the cell, affecting various cellular functions. Methods for monitoring receptor-mediated signaling include measuring secondary messengers or using reporter genes. bmglabtech.compromega.ro

Reporter assays are a type of cell-based assay that uses a reporter gene linked to a specific biological response. nih.govpromega.rodiscoverx.com When this compound triggers this response, the reporter gene is activated, leading to the production of a detectable signal (e.g., luminescence or fluorescence). nih.govpromega.ro These assays are valuable for studying gene expression, receptor activation, and signal transduction pathways modulated by this compound. nih.govdiscoverx.com They can provide quantitative data on the compound's activity and potency. nih.gov

High-Throughput Screening (HTS) Applications

High-throughput screening (HTS) is a technology that allows for the rapid screening of large libraries of compounds against a specific biological target or cellular process. labkey.combmglabtech.comevotec.com HTS is widely used in early drug discovery to identify potential "hit" compounds, including those like this compound, that show desired activity. labkey.comevotec.com

HTS involves miniaturized assays, automation, and specialized detection systems to test thousands or even millions of compounds quickly and cost-effectively. bmglabtech.comevotec.comcriver.com For this compound, HTS could be applied to screen for its activity against a panel of targets or to identify related compounds with similar or improved properties. evotec.com While HTS is effective for identifying hits, further validation and characterization of these hits are necessary. labkey.com

Ex Vivo Tissue Model Investigations

Ex vivo tissue models involve using tissues or organs that have been removed from a living organism and maintained in a controlled environment for experimentation. suppliers-from-bretagne.comvo-cro.comnih.govrsc.org These models bridge the gap between in vitro assays and in vivo studies, allowing researchers to investigate the effects of compounds like this compound in a more physiologically relevant context while still maintaining a level of control. vo-cro.comnih.govrsc.orgiworx.com

Isolated Organ Preparations (e.g., rabbit mesenteric artery)

Isolated organ preparations involve the removal of a specific organ or tissue from an animal, such as a rabbit mesenteric artery, and maintaining its viability and function in an organ bath containing a physiological buffer solution. iworx.comadinstruments.comslideshare.netbasicmedicalkey.com These preparations allow for the study of this compound's effects on the specific organ's function, such as muscle contraction or relaxation in the case of vascular tissue. iworx.combasicmedicalkey.com

Experiments with isolated organs can assess the compound's direct effects on the tissue, independent of systemic influences. iworx.comadinstruments.com By applying this compound to the organ bath, researchers can measure its impact on various physiological parameters and explore its mechanisms of action within that tissue. iworx.combasicmedicalkey.com The use of different animal species, such as rabbits, rats, or guinea pigs, can provide valuable comparative data. slideshare.net

Tissue Extracts for Metabolite Analysis

Tissue extracts are prepared by processing tissue samples to isolate and analyze their chemical components, including metabolites. gustaveroussy.frnih.govnih.gov Metabolite analysis of tissue extracts from animals treated with this compound or exposed to it ex vivo can provide information about how the compound is metabolized and how it affects the metabolic profile of the tissue. gustaveroussy.fr

Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to identify and quantify metabolites in tissue extracts. gustaveroussy.frnih.govnih.gov Analyzing metabolite changes can help understand the biochemical pathways affected by this compound and identify potential biomarkers of its activity. nih.gov Optimized extraction protocols are crucial for obtaining representative samples for accurate metabolite analysis. nih.govmdpi.comcreative-proteomics.com

In Vivo Mechanistic Studies in Animal Models

In vivo studies in animal models are crucial for understanding the complex biological effects of a compound within a living system. For this compound, these studies have aimed to assess its cytoprotective properties and its influence on endogenous mediators involved in maintaining gastric mucosal integrity.

Experimental Induction Models for Investigating Cytoprotection

To investigate the cytoprotective activity of this compound, researchers have employed various experimental models designed to induce acute gastric lesions in animals, primarily rats. These models simulate different types of insults to the gastric mucosa, allowing for the assessment of a compound's protective effects against specific damaging agents.

Commonly used induction models for evaluating this compound's cytoprotection include the administration of necrotizing agents such as absolute ethanol, concentrated sodium chloride (NaCl), and hydrochloric acid (HCl). wikipedia.org Combinations of damaging agents, such as acetylsalicylic acid plus HCl or sodium taurocholate plus HCl, have also been utilized to create more complex gastric injury scenarios. wikipedia.org

In these models, animals are typically administered the test compound (this compound) prior to the administration of the necrotizing agent. Following a defined exposure period, the animals are sacrificed, and their stomachs are examined for the presence and severity of gastric lesions. wikipedia.orguni.luresearchgate.net Macroscopic evaluation involves assessing the size and extent of hemorrhagic mucosal lesions. uni.lu Histopathological analysis may also be performed to examine the tissue for cellular damage, necrosis, edema, and inflammatory cell infiltration. uni.luresearchgate.net

This compound has demonstrated cytoprotective activity against intensive necroses experimentally induced by absolute ethanol, 25% NaCl, 0.6 N HCl, acetylsalicylic acid plus HCl, and sodium taurocholate plus HCl in rats. wikipedia.org This protective effect was observed when compared to control groups and, in some studies, against reference compounds like pirenzepine, sulglycotide, and PGE2. wikipedia.org

While specific quantitative data tables detailing lesion indices across all these models for this compound were not consistently available in the consulted literature, the reported findings indicate a reduction in gastric damage in this compound-treated animals compared to untreated controls in these induced ulcer models. wikipedia.org

Assessment of Endogenous Mediator Levels

Investigating the impact of this compound on endogenous mediators is key to understanding its mechanism of cytoprotection. Prostaglandins (B1171923) and prostacyclins are well-established protective factors in the gastric mucosa, playing roles in maintaining mucosal blood flow, stimulating mucus and bicarbonate secretion, and promoting epithelial cell regeneration. wikidata.orgkegg.jp

Studies evaluating this compound's mechanism have investigated its potential interference with prostaglandin (B15479496) and prostacyclin metabolism in rat gastric mucosa. wikipedia.org Methodologies to assess the presence and availability of prostacyclin-like substances in mucosal extracts from treated rats have been employed. wikipedia.org These methodologies can include bioassays such as assessing activity on isolated rabbit mesenteric artery, evaluating hypotensive effects in anesthetized rats, and measuring anti-platelet activity. wikipedia.org These bioassays are based on the known biological activities of prostacyclin (PGI2), which include vasodilation and inhibition of platelet aggregation. wikidata.orgkegg.jp

Research indicates that this compound was able to increase the availability of prostacyclins in the rat gastric mucosa. wikipedia.org This effect is considered important for maintaining cellular integrity. wikipedia.org While the studies demonstrated an increased availability, the precise mechanism—whether due to enhanced biosynthesis or decreased degradation of prostacyclins—was not definitively determined through these methodologies. wikipedia.org

Methodologies for Investigating Target Engagement and Selectivity in Preclinical Models

Investigating target engagement and selectivity in preclinical models is fundamental to understanding how a drug exerts its effects and to assess its potential specificity. Target engagement studies aim to confirm that a compound interacts with its intended biological target in vivo, while selectivity studies evaluate the compound's affinity and activity across a range of potential targets to identify any off-target interactions that could contribute to efficacy or toxicity. nih.govuni.lunih.gov

General methodologies for investigating target engagement in animal models include techniques such as pharmacokinetic/pharmacodynamic (PK/PD) correlations, where drug exposure levels are correlated with the magnitude of a biological response or biomarker modulation. Other approaches involve the use of chemical probes or activity-based protein profiling (ABPP) to directly measure the binding of a compound to its target in tissues. nih.govuni.lu Selectivity can be assessed in vivo by evaluating the compound's effects in models or assays specific to different targets or pathways. nih.gov

Analytical Chemistry Approaches for Deboxamet Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, used to separate the components of a mixture for subsequent identification and quantification. news-medical.netpnrjournal.com In the context of Deboxamet research, various chromatographic methods are employed to isolate the active pharmaceutical ingredient (API) from impurities, degradation products, or biological matrices.

High-Performance Liquid Chromatography (HPLC) is one of the most frequently utilized separation methods in pharmaceutical analysis. itrlab.com For this compound, Reverse-Phase HPLC (RP-HPLC) is particularly common, where the stationary phase is nonpolar and the mobile phase is a polar solvent. nih.gov This technique is effective for evaluating the stability and release profile of the payload. pharmafocusamerica.com Other techniques like Size-Exclusion Chromatography (SEC) are used to detect aggregation or fragmentation, while Hydrophobic Interaction Chromatography (HIC) can help in determining the drug-to-antibody ratio (DAR) in potential conjugate forms of this compound. pharmafocusamerica.com The selection of a specific chromatographic method depends on the chemical properties of this compound and the matrix in which it is being analyzed. itrlab.com

Table 1: Application of Chromatographic Techniques in this compound Analysis

| Technique | Principle of Separation | Primary Application for this compound | Common Detectors Used |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase. itrlab.com | Purity assessment, stability testing, quantification. | UV-Vis, Photodiode Array (PDA), Fluorescence. onlinepharmacytech.inforesearchgate.net |

| Reverse-Phase HPLC (RP-HPLC) | Separation of hydrophobic molecules based on their interaction with a nonpolar stationary phase. nih.gov | Quantification of this compound and related impurities; payload stability analysis. pharmafocusamerica.com | UV-Vis, Mass Spectrometry (MS). nih.gov |

| Size-Exclusion Chromatography (SEC) | Separation based on molecular size and shape. | Detection and quantification of aggregates or fragments. pharmafocusamerica.com | UV-Vis, Refractive Index (RI). |

| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobic interactions between proteins and the matrix. news-medical.net | Characterization of drug distribution in this compound conjugates. nih.gov | UV-Vis. nih.gov |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopy measures the interaction between matter and electromagnetic radiation, providing critical information about molecular structure and concentration. wikipedia.org These methods are indispensable for confirming the chemical identity of newly synthesized this compound and assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of this compound. nih.gov It provides detailed information about the carbon-hydrogen framework of the molecule. Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the this compound molecule, serving as a molecular fingerprint. nih.gov Ultraviolet-Visible (UV-Vis) spectroscopy is often used for quantitative analysis, determining the concentration of this compound in a solution, and can be used to estimate drug loading in conjugates. researchgate.net

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transitions, concentration of analyte. researchgate.net | Purity assessment, quantification, determination of drug-to-antibody ratio (DAR). researchgate.net |

Mass Spectrometry for Metabolite Profiling and Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is a crucial tool for identifying unknown compounds and studying the structure of molecules. In this compound research, MS is vital for confirming the molecular weight of the compound and, especially, for identifying its metabolites. nih.gov

When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the detection and quantification of hundreds to thousands of molecules in a single measurement from a complex biological sample. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of this compound and its metabolites. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment ions, providing structural information that is essential for the definitive identification of metabolites. nih.govnih.gov This process is central to understanding the metabolic fate of this compound within a biological system. nih.gov

Development of Bioanalytical Methods for Preclinical Sample Analysis

Before this compound can be evaluated in preclinical studies, robust bioanalytical methods must be developed and validated to accurately measure its concentration in biological matrices like plasma, serum, or tissue extracts. itrlab.comselvita.com This process ensures that the data collected from pharmacokinetic and toxicokinetic studies are reliable and can be interpreted correctly. onlinepharmacytech.info

The development of these methods typically involves:

Sample Preparation: Techniques like protein precipitation (PP), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are used to remove interfering substances from the biological sample and isolate this compound. researchgate.net

Instrumentation: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. itrlab.comnih.govselvita.com

Method Validation: The developed method undergoes a rigorous validation process according to guidelines from regulatory agencies like the FDA and EMA. selvita.comnih.gov Key validation parameters include specificity, linearity, accuracy, precision, and stability. nih.govnih.gov

The goal is to create a reliable assay that can be used for the routine analysis of a large number of samples generated during preclinical toxicology and pharmacology studies. nih.gov

Advanced Analytical Techniques for Compound Characterization

Beyond standard chromatographic and spectroscopic methods, advanced techniques are employed to gain deeper insights into the properties and behavior of this compound.

Antibody Conjugation Analysis: If this compound is intended for use as a payload in an Antibody-Drug Conjugate (ADC), a specialized set of analytical methods is required. nih.gov ADCs are complex molecules, and techniques are needed to characterize their heterogeneity, determine the distribution of drug-linked species, and calculate the average drug-to-antibody ratio (DAR). nih.govresearchgate.net Hydrophobic Interaction Chromatography (HIC) and mass spectrometry are key techniques for these assessments. nih.govpharmafocusamerica.com

Biosensors: Biosensors are analytical devices that combine a biological component with a physicochemical detector. While less common for initial characterization, they can be developed for specific applications, such as real-time monitoring of this compound's interaction with a biological target. Techniques like Surface Plasmon Resonance (SPR) can be used to study the binding kinetics of this compound to its target protein, providing valuable data on its mechanism of action. nih.gov

Deboxamet Within Drug Discovery and Development Paradigms

Integration of Deboxamet Research into Fragment-Based Drug Discovery (FBDD)

Information specifically detailing the integration of this compound research into Fragment-Based Drug Discovery (FBDD) was not found in the consulted literature.

Computational Approaches in this compound Analog Design (e.g., Computer-Aided Drug Design, Structural Biology Techniques)

Specific information regarding the use of computational approaches, such as Computer-Aided Drug Design (CADD) or structural biology techniques, for the design of this compound analogs was not present in the consulted sources.

Role of Artificial Intelligence and Machine Learning in Optimizing this compound-like Compound Discovery

The application of Artificial Intelligence (AI) and Machine Learning (ML) specifically in optimizing the discovery of this compound or this compound-like compounds was not described in the consulted literature.

Lead Optimization Strategies Applied to this compound Research

While lead optimization is a critical phase in drug discovery, specific strategies applied directly to this compound research are not detailed in the consulted sources. This compound is mentioned in a patent related to IL-17RA-IL-17RB antagonists, where lead optimization is discussed in the general context of the drug discovery process for these antagonists, which involves assaying targets and integrating data analysis. However, this does not provide specific information on lead optimization strategies uniquely applied to this compound itself.

Intellectual Property and Patent Landscape Analysis of Deboxamet

Review of Key Patents Covering Deboxamet and Related Indole (B1671886) Derivatives

Patents related to this compound often stem from its relationship to oxametacin (B1677830) and the broader class of indole derivatives with various biological activities. Indole derivatives themselves have a wide range of pharmacological effects, including anti-inflammatory properties, and are key structural components in numerous medications eurekaselect.com.

Several patents cover indole derivatives for various therapeutic uses. For instance, patents exist for indole derivatives as anti-inflammatory agents google.com.na. Other patents describe indole derivatives useful in treating conditions such as migraine and other disorders related to serotonergic neurotransmission google.com. Processes for producing indole derivatives, including 5-hydroxyindole (B134679) derivatives which are important starting materials for certain antibiotics, are also patented justia.comgoogle.comgoogle.com.

While specific patents solely focused on this compound were not extensively detailed in the search results, its derivation from oxametacin suggests that patents covering oxametacin or its synthesis pathways might be relevant ebi.ac.ukwikipedia.org. Additionally, patents on the synthesis or application of indole derivatives for degrading specific compounds or as fluorescence probes highlight the diverse patent landscape surrounding the indole scaffold patsnap.comuohyd.ac.in. This compound has also been mentioned in patents related to combinations with other therapeutic agents or in the context of lists of NSAIDs that could be used in certain treatments googleapis.comgoogle.co.uggoogle.com.na.

Bibliometric Analysis of Patent Literature Related to this compound

Bibliometric analysis of patent literature provides insights into innovation trends, key players, and technological distribution within a specific field mdpi.comnih.gov. While a dedicated bibliometric analysis specifically on this compound patents was not found, the broader context of indole derivatives and anti-inflammatory agents offers some perspective.

Applying similar bibliometric techniques to patents citing or related to this compound and oxametacin would involve analyzing trends in patent filings over time, identifying the main patent holders (companies, universities, or research institutions), and mapping international patent protection efforts. Analysis of patent content, including keywords and classifications, could reveal specific technical areas related to this compound that are receiving the most attention in the patent landscape.

Impact of Patent Data on Academic Research Directions

Patent data serves as a valuable source of information for academic research, influencing its direction in several ways nih.gov. Patents disclose technical information that might not be available in other forms of literature, providing insights into current industrial technologies and potential future trends nih.govnih.gov.

Academic researchers utilize patent bibliographic data to understand technological innovation, knowledge flows, and economic impacts nih.gov. Patent data can be used as indicators of innovation, helping to measure inventive activity across different technological fields nih.gov. Analyzing patent citations in academic papers indicates that patented technology is recognized and validated by the research community, potentially increasing a patent's visibility and influence patentpc.com.

Strategic Implications of Intellectual Property for this compound-Related Chemical Entities

The intellectual property landscape has significant strategic implications for the development and commercialization of this compound and related indole derivatives. Patents grant inventors temporary exclusive rights, incentivizing the disclosure of technical information and investments in generating and diffusing marketable inventions ip-research.org.

For companies involved with this compound or similar indole compounds, a robust IP strategy is crucial. This involves building a strong patent portfolio, implementing confidentiality measures, and securing appropriate IP rights digitalguardian.com. Strategic management of IP aims to enhance the total value of an IP portfolio as part of a company's intellectual capital ip-research.org.

The strategic implications extend to various aspects, including research and development decisions, market positioning, and potential collaborations or licensing agreements. Understanding the existing patent landscape helps identify potential freedom-to-operate issues and opportunities for licensing or cross-licensing. For instance, companies developing new indole derivatives might need to navigate existing patents covering the core indole structure or specific substitutions.

Effectively managing IP risks, such as infringement, technology evolution, and licensing issues, is also a key strategic consideration digitalguardian.com. This involves continuous monitoring of the IP landscape and adapting strategies as needed digitalguardian.com.

Future Perspectives and Emerging Avenues in Deboxamet Research

Exploration of Undiscovered Molecular Targets and Pathways

While Deboxamet's interaction with prostacyclin metabolism has been investigated, the exploration of additional, undiscovered molecular targets and pathways represents a significant avenue for future research nih.gov. Identifying novel targets could provide a more comprehensive understanding of how this compound exerts its cytoprotective and anti-ulcer effects beyond its known influence on prostacyclin availability. This could involve high-throughput screening methods and bioinformatics approaches to predict and validate potential interactions with other proteins, enzymes, or signaling molecules involved in gastric defense, inflammation, and repair processes openaccessjournals.comnih.gov. Understanding these broader interactions could reveal new therapeutic applications or strategies for optimizing this compound's efficacy.

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

The use of advanced in vitro and ex vivo models is crucial for conducting detailed mechanistic studies on this compound bmrat.orgresearchgate.netmdpi.com. While historical research utilized rat gastric mucosa models, developing more sophisticated human-relevant systems can provide more translatable insights nih.govijrpr.com. This includes the creation of 3D cell cultures that better mimic the complex architecture and physiological environment of the human gastric mucosa, as well as organ-on-a-chip systems that integrate multiple cell types and dynamic flow conditions researchgate.netmdpi.com. Ex vivo models using human gastric tissue samples could further bridge the gap between simplified in vitro systems and complex in vivo conditions, allowing for the investigation of this compound's effects on tissue-level responses, cellular interactions, and signaling pathways in a more physiologically relevant context bmrat.orgnih.gov. Such models can facilitate a deeper understanding of how this compound influences mucosal defense mechanisms, cell proliferation, migration, and angiogenesis, which are critical for ulcer healing bmrat.org.

Application of Omics Technologies to this compound Research

The application of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the biological changes induced by this compound treatment humanspecificresearch.orgresearchgate.netnih.govfrontlinegenomics.com.

| Omics Technology | Information Provided | Potential Application in this compound Research |

| Genomics | Study of the entire genome. humanspecificresearch.org | While this compound is a synthetic compound, genomic studies could explore potential genetic factors influencing individual responses to this compound or identify genetic markers associated with conditions it might treat. |

| Transcriptomics | Analysis of RNA transcripts. humanspecificresearch.org | Can reveal how this compound affects gene expression patterns in gastric mucosal cells, identifying pathways and networks that are upregulated or downregulated in response to treatment. humanspecificresearch.org |

| Proteomics | Large-scale study of proteins. humanspecificresearch.org | Can identify changes in protein abundance, modifications, and interactions following this compound administration, offering insights into its molecular targets and downstream effects. humanspecificresearch.orgresearchgate.net |

| Metabolomics | Comprehensive analysis of metabolites. humanspecificresearch.org | Can profile metabolic changes in cells or tissues treated with this compound, helping to understand its impact on cellular metabolism and identify potential biomarkers of efficacy. humanspecificresearch.orgresearchgate.net |

Integrating data from these different omics layers can provide a holistic understanding of this compound's effects at the molecular level, potentially uncovering novel mechanisms of action, identifying biomarkers for patient stratification, and revealing unforeseen biological impacts humanspecificresearch.orgresearchgate.net.

Interdisciplinary Approaches for Enhanced Understanding of this compound Pharmacology

A truly enhanced understanding of this compound pharmacology necessitates interdisciplinary approaches msu.eduufl.edugulfcoastconsortia.org. Collaborations between chemists, biologists, pharmacologists, clinicians, and data scientists can accelerate research progress. Chemists can work on developing novel this compound analogs with improved properties or targeted delivery mechanisms. Biologists and pharmacologists can utilize advanced models and omics technologies to unravel complex mechanisms. Clinicians can provide valuable insights into the translational potential and design future clinical studies. Data scientists are essential for analyzing and integrating the large datasets generated by omics technologies and complex experimental models. This integrated approach, leveraging diverse expertise, is crucial for moving this compound research forward, from basic mechanistic studies to potential clinical applications ufl.edugulfcoastconsortia.org.

Q & A

Q. How should researchers design a longitudinal study to assess this compound’s chronic effects on neurodegenerative pathways?

- Methodological Answer : Implement a transgenic animal model (e.g., tauopathy mice) with longitudinal MRI and biomarker analysis (e.g., CSF tau levels). Use mixed-effects models to analyze time-dependent changes and adjust for attrition bias .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.